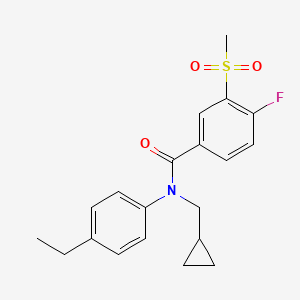![molecular formula C12H18N4O2S B7429490 N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7429490.png)
N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a small molecule that has been synthesized and studied for its potential applications in scientific research. This molecule has shown promising results in various studies, which have led to its increasing popularity in the scientific community.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes. Specifically, this molecule has been shown to inhibit the activity of the enzyme CDK9, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the activity of certain enzymes. Additionally, this molecule has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in lab experiments is its specificity. This molecule has been shown to specifically inhibit the activity of CDK9, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this molecule is its potential toxicity. Further studies are needed to determine the safety and toxicity of this molecule.
Direcciones Futuras
There are several future directions for the study of N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One direction is the development of this molecule as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this molecule. Furthermore, the role of CDK9 in various biological processes needs to be further studied to fully understand the potential applications of this molecule.
Métodos De Síntesis
The synthesis of N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves a series of chemical reactions. The starting material is 2,6-diaminopurine, which is reacted with 3-methyl-3-methylsulfonylbutanal to form the intermediate compound. This intermediate is then reacted with 4-bromo-1-butanol to form the final product. The synthesis of this molecule has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. Additionally, this molecule has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-12(2,19(3,17)18)5-7-14-11-9-4-6-13-10(9)15-8-16-11/h4,6,8H,5,7H2,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBRRZLSNGNIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC1=NC=NC2=C1C=CN2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2-Tert-butylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7429411.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)urea](/img/structure/B7429421.png)
![Methyl 5-[3-[4-(trifluoromethoxy)phenyl]propanoyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7429438.png)

![Methyl 5-(4-cyano-3-phenylbutanoyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7429454.png)
![ethyl 5-[(2-cyclobutyl-2-hydroxyacetyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B7429455.png)
![5-chloro-4-N-[3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutyl]pyrimidine-4,6-diamine](/img/structure/B7429466.png)

![6,7-dimethoxy-2-[(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-5-yl]quinazolin-4-amine](/img/structure/B7429485.png)
![methyl 2-cyclopropyl-2-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B7429497.png)
![rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B7429505.png)
![N-(cyclohexylmethyl)-2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-2-methylpropanamide](/img/structure/B7429508.png)
![4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide](/img/structure/B7429510.png)